molecular formula C13H15NS B1438260 Benzyl[1-(thiophen-2-yl)ethyl]amine CAS No. 1019534-84-9

Benzyl[1-(thiophen-2-yl)ethyl]amine

Cat. No. B1438260
CAS RN: 1019534-84-9
M. Wt: 217.33 g/mol
InChI Key: QUUMHQDUGIQJST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as Thiophene-2-ethylamine, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by Sabnis and Rangnekar (1990) detailed the synthesis of heterocyclic compounds like 2-N-(benzo[b]thiophen-2-yl)benzo and 1,2,3-triazoles using a process involving diazotisation and coupling with aromatic and heterocyclic amines, including Benzyl[1-(thiophen-2-yl)ethyl]amine (Sabnis & Rangnekar, 1990).

Structural Analysis in Crystallography

Chan et al. (2003) conducted a structural analysis of Benzyl N-[1-(thio­phen-2-yl)ethyl­idene)]hydrazinecarbodi­thioate, closely related to this compound, revealing its crystal structure and molecular interactions (Chan et al., 2003).

Copper-Catalyzed Stereospecific C–S Coupling Reactions

Jiang et al. (2018) developed a method for synthesizing benzylic thioethers and sulfones, utilizing this compound in copper-catalyzed C–S coupling reactions. This method efficiently transfers chirality from tertiary benzylic amines to the products (Jiang et al., 2018).

Reactions with Secondary Amines

Vasileva et al. (2018) explored reactions of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, yielding various derivatives, potentially including those with this compound (Vasileva et al., 2018).

Preparation of Functionalized Heterocycles

Kabirifard et al. (2015) discussed a protocol for preparing functionalized heterocycles, which could involve the use of compounds like this compound (Kabirifard et al., 2015).

Mechanism of Action

properties

IUPAC Name

N-benzyl-1-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS/c1-11(13-8-5-9-15-13)14-10-12-6-3-2-4-7-12/h2-9,11,14H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUMHQDUGIQJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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